

# **Tovorafenib chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Tovorafenib**: Chemical Structure and Properties

### Introduction

**Tovorafenib**, also known by its synonyms TAK-580, MLN2480, and BIIB024, is an orally available, selective pan-RAF kinase inhibitor with potential antineoplastic activity.[1][2][3] It is classified as a Type II RAF kinase inhibitor.[1][4] **Tovorafenib** has gained significance in the field of oncology, particularly for the treatment of pediatric low-grade gliomas (pLGG) with BRAF gene fusions or rearrangements.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **tovorafenib**.

## **Chemical Structure and Identifiers**

The chemical structure and identifiers of **tovorafenib** are crucial for its unambiguous identification and characterization in research and development.

### **Chemical Structure**



Image Source: PubChem CID 25161177[1]

## **Chemical Identifiers**

A summary of the key chemical identifiers for **tovorafenib** is presented in the table below.



| Identifier        | Value                                                                                                                                                                                                         | Reference(s) |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 2-[(1R)-1-[(6-amino-5-chloropyrimidine-4-carbonyl)amino]ethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-1,3-thiazole-5-carboxamide                                                                        | [1]          |
| CAS Number        | 1096708-71-2                                                                                                                                                                                                  | [1][2]       |
| Molecular Formula | C17H12Cl2F3N7O2S                                                                                                                                                                                              | [1]          |
| SMILES            | CINVALID-LINK<br>NC(=0)C3=C(C(=NC=N3)N)CI                                                                                                                                                                     | [1]          |
| InChI             | InChI=1S/C17H12CI2F3N7O2<br>S/c1-6(28-15(31)12-<br>11(19)13(23)27-5-26-12)16-<br>25-4-9(32-16)14(30)29-10-2-<br>7(17(20,21)22)8(18)3-24-<br>10/h2-6H,1H3,(H,28,31)<br>(H2,23,26,27)<br>(H,24,29,30)/t6-/m1/s1 | [1]          |
| InChlKey          | VWMJHAFYPMOMGF-<br>ZCFIWIBFSA-N                                                                                                                                                                               | [1][2]       |
| Synonyms          | TAK-580, MLN2480, BIIB024,<br>DAY101, Ojemda                                                                                                                                                                  | [1][2][7]    |

# **Physicochemical Properties**

The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.



| Property               | Value                                                                                         | Reference(s) |
|------------------------|-----------------------------------------------------------------------------------------------|--------------|
| Molecular Weight       | 506.3 g/mol                                                                                   | [1]          |
| Monoisotopic Mass      | 505.0102337 Da                                                                                | [4]          |
| Boiling Point          | 585.3 °C (Predicted)                                                                          | [1]          |
| Solubility             | DMSO: 100 mg/mL (197.51<br>mM) Ethanol: 13 mg/mL (25.67<br>mM) Water: <1 mg/mL<br>(Insoluble) | [4][8]       |
| pKa (Strongest Acidic) | 10.29 (Predicted)                                                                             | [4]          |
| pKa (Strongest Basic)  | 2.29 (Predicted)                                                                              | [4]          |
| logP                   | 3.15 (Predicted)                                                                              | [4]          |
| Appearance             | Solid powder                                                                                  | [2]          |

# **Mechanism of Action and Signaling Pathway**

**Tovorafenib** is a potent and selective inhibitor of the RAF family of kinases (A-RAF, B-RAF, and C-RAF), which are key components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[9] This pathway plays a critical role in regulating cell proliferation, differentiation, and survival.[9] Oncogenic mutations in BRAF, such as the V600E mutation, or BRAF gene fusions lead to constitutive activation of the MAPK pathway, driving tumorigenesis.[1][9]

As a Type II RAF inhibitor, **tovorafenib** binds to the inactive "DFG-out" conformation of the kinase, which allows it to inhibit both monomeric and dimeric forms of RAF kinases.[1][4][10] This is a key distinction from Type I inhibitors, which can paradoxically activate the MAPK pathway in cells with wild-type BRAF and upstream RAS activation.[10] By inhibiting RAF kinases, **tovorafenib** blocks the downstream phosphorylation of MEK and ERK, thereby inhibiting tumor cell growth and proliferation.[9][11]





Click to download full resolution via product page

Tovorafenib inhibits the MAPK signaling pathway by targeting RAF kinases.

## **Experimental Protocols**



The preclinical and clinical evaluation of **tovorafenib** involves various experimental assays to determine its efficacy and mechanism of action. Below are outlines of key experimental methodologies.

## **In Vitro Kinase Inhibition Assay**

Objective: To determine the inhibitory activity of **tovorafenib** against RAF kinases.

#### Methodology:

- Reagents and Materials: Recombinant human RAF kinase enzymes (B-RAF, C-RAF, etc.),
  MEK1 as a substrate, ATP, assay buffer, microplates, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure: a. A dilution series of tovorafenib is prepared in DMSO. b. The RAF kinase, substrate (MEK1), and assay buffer are added to the wells of a microplate. c. Tovorafenib dilutions are added to the wells, and the plate is incubated to allow for compound binding. d. The kinase reaction is initiated by the addition of ATP. e. The reaction is allowed to proceed for a specified time at a controlled temperature. f. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
- Data Analysis: The luminescence signal is plotted against the tovorafenib concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.

## **Cell-Based Proliferation Assay**

Objective: To assess the anti-proliferative effect of **tovorafenib** on cancer cell lines, particularly those with BRAF mutations or fusions.

### Methodology:

- Cell Lines: Cancer cell lines with known BRAF status (e.g., BRAF V600E mutant melanoma cells, pediatric glioma cells with KIAA1549:BRAF fusion).
- Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. A serial dilution of **tovorafenib** is prepared and added to the cells. c. The cells are incubated with the







compound for a period of 72 hours. d. Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

 Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) is determined by plotting cell viability against drug concentration.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tovorafenib | C17H12Cl2F3N7O2S | CID 25161177 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. dayonebio.com [dayonebio.com]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 7. Tovorafenib Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. What is the mechanism of Tovorafenib? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What is Tovorafenib used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Tovorafenib chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684358#tovorafenib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com